molecular formula C16H11F2N3OS B2389618 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034239-91-1

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2389618
CAS RN: 2034239-91-1
M. Wt: 331.34
InChI Key: WGEXJPNUCAOSNN-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound is also known as GSK-J4 and has been extensively studied for its ability to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Antibacterial Drugs

2,6-difluorobenzamides, including the compound , have been deeply investigated as antibacterial drugs in the last few decades . Several 3-substituted-2,6-difluorobenzamides have proved their ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, the key player of the whole process .

FtsZ Inhibitors

FtsZ (Filamenting temperature sensitive Z) is a protein that plays a crucial role in bacterial cell division. The inhibition of FtsZ leads to cell filamentation and lysis . 2,6-difluorobenzamides, including the compound , have been shown to inhibit FtsZ, making them potential candidates for the development of new antibiotics .

Photovoltaic Polymers

The compound’s structure, particularly the thieno[3,2-b]thiophene unit, has been studied in the context of wide band gap conjugated polymers, which are used in photovoltaic applications . Altering the linker positions on the thieno[3,2-b]thiophene unit can greatly impact the energy levels, aggregation, active layer morphology, and optical and photovoltaic properties .

Fluorescent Probes

The compound has been used in the development of fluorescent probes . These probes are used in various fields of research, including biochemistry and cell biology, to visualize and study biological systems .

Synthesis of Other Compounds

2,6-difluorobenzamides, including the compound , have been used in the synthesis of other compounds . For example, it has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Degradation Product of Diflubenzuron

2,6-difluorobenzamides are the major degradation product of diflubenzuron , a widely used insecticide. This makes the compound important in environmental studies related to the use and breakdown of diflubenzuron .

properties

IUPAC Name

2,6-difluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEXJPNUCAOSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

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